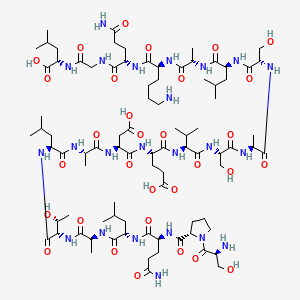
Microtubule-Associated Protein (142-161) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microtubule-Associated Protein (142-161) (human) is a polypeptide that plays a crucial role in the stabilization and regulation of microtubules within cells. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape . This specific segment of the protein, spanning amino acids 142 to 161, is of particular interest due to its involvement in microtubule dynamics and its potential implications in neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions: Microtubule-Associated Protein (142-161) (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the protein segment into an expression vector, which is then introduced into a host cell (such as E. coli or HEK293T cells). The host cells produce the protein, which is subsequently purified using affinity chromatography techniques .
化学反应分析
Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .
Common Reagents and Conditions:
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.
Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.
Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.
Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .
科学研究应用
Microtubule-Associated Protein (142-161) (human) has a wide range of applications in scientific research:
Chemistry: It is used in studies investigating the chemical properties and interactions of microtubule-associated proteins.
作用机制
Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .
相似化合物的比较
Tau Protein: Another microtubule-associated protein involved in stabilizing microtubules, particularly in neurons.
MAP2 (Microtubule-Associated Protein 2): Similar to Tau, MAP2 is involved in stabilizing microtubules in neuronal cells and is used as a marker for dendritic processes.
Uniqueness: Microtubule-Associated Protein (142-161) (human) is unique due to its specific sequence and the role it plays in microtubule dynamics. Unlike Tau and MAP2, which are more broadly studied, this specific segment provides insights into the finer regulatory mechanisms of microtubule stabilization and its implications in disease states .
属性
分子式 |
C86H147N23O31 |
|---|---|
分子量 |
1999.2 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI 键 |
WVIZXMKBHKHWTG-ACFKOSQOSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


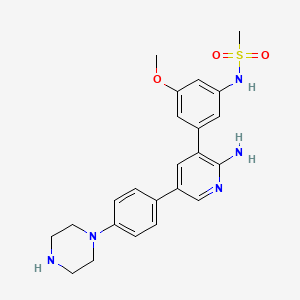
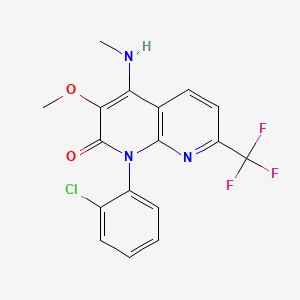
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
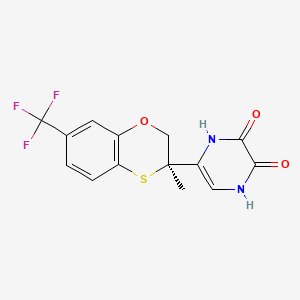
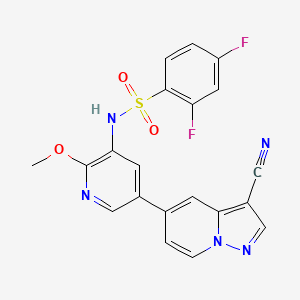
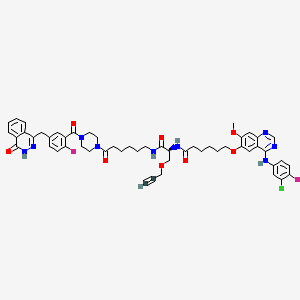
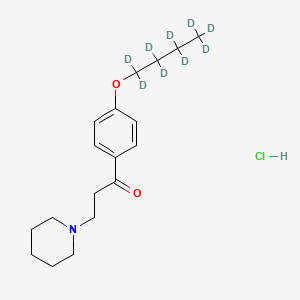
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
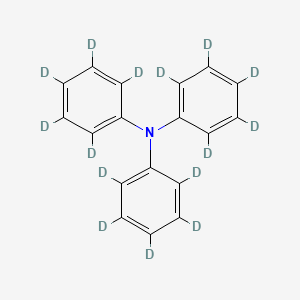
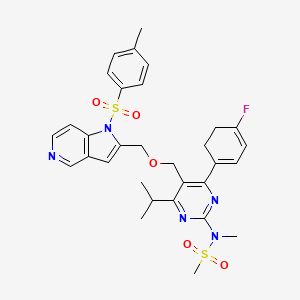

![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
